5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S/c23-15-5-3-14(4-6-15)18-10-17(19-2-1-9-33-19)26-29(18)20(31)12-27-13-24-21-16(22(27)32)11-25-28(21)7-8-30/h1-6,9,11,13,18,30H,7-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMGSALZTKPHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic molecule with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, making it a candidate for research in medicinal chemistry.
Chemical Structure and Properties
The compound has the following structural features:
- Fluorophenyl and thiophene moieties : These groups are known for their electronic properties that can influence biological activity.
- Pyrazolo[3,4-d]pyrimidin core : This heterocyclic structure is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F N3O3S |
| Molecular Weight | 357.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities. The following sections summarize findings related to its potential pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways.
- Case Study : A derivative was shown to induce apoptosis in various cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- NLRP3 Inflammasome Inhibition : Similar compounds have been documented to inhibit the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β .
- Research Findings : In vitro studies have shown that certain derivatives can significantly lower the levels of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS).
Antimicrobial Activity
The presence of thiophene and fluorophenyl groups suggests potential antimicrobial effects:
- In vitro Studies : Compounds with similar structures have demonstrated activity against various bacterial strains and fungi, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine core may interact with ATP-binding sites on kinases.
- Receptor Modulation : It could modulate the activity of nuclear receptors involved in inflammation and metabolism.
- Reactive Oxygen Species (ROS) Regulation : The compound may influence ROS levels, which are crucial in cell signaling pathways related to cancer and inflammation.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- A study published in Frontiers in Immunology highlighted the role of pyrazolo[3,4-d]pyrimidines in inhibiting NLRP3 inflammasome activation, suggesting a promising avenue for treating inflammatory diseases .
- Another investigation into related thiophene derivatives demonstrated significant anticancer activity through apoptosis induction in human cancer cell lines .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 4-Fluorophenyl vs. Phenyl Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability and target binding compared to unsubstituted phenyl analogs, as seen in COX-2 inhibitors .
- Thiophen-2-yl vs. Thiazolidinone: The thiophene ring in the target compound offers electron-rich aromatic interactions, whereas thiazolidinone-containing derivatives (e.g., ) exhibit enhanced anti-inflammatory activity due to hydrogen bonding with COX-2.
- 2-Hydroxyethyl vs.
Research Findings and Implications
Antimicrobial Potential: The target compound’s fluorophenyl and thiophen-2-yl groups align with structure-activity relationships (SARs) observed in potent antimicrobial pyrazolo[3,4-d]pyrimidinones .
Antiviral Applications: Docking studies from suggest that pyrazolo[3,4-d]pyrimidinones with flexible side chains (e.g., 2-oxoethyl) may inhibit viral proteases like SARS-CoV-2 Mpro.
Limitations: The absence of a thiazolidinone or PDE-targeting substituent may limit anti-inflammatory or phosphodiesterase inhibitory activity compared to .
Q & A
Basic: What are the standard synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step protocols, typically starting with cyclocondensation reactions to form the pyrazole and pyrazolo[3,4-d]pyrimidinone cores. Key steps include:
- Thiophene incorporation : Achieved via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
- Ketone functionalization : The 2-oxoethyl group is introduced using alkylation or Michael addition, optimized with polar aprotic solvents (e.g., DMSO) and base catalysts (e.g., K₂CO₃) .
- Hydroxyethyl attachment : Ethylene oxide or 2-bromoethanol is used under nucleophilic conditions, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Optimization focuses on solvent selection (ethanol or DMF for solubility), temperature control (50–80°C for exothermic steps), and HPLC purity validation (>95%) .
Basic: Which analytical techniques are most reliable for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-H protons at δ 7.2–8.1 ppm; thiophene protons at δ 6.8–7.3 ppm) .
- X-ray crystallography : Resolves diastereomerism in the 4,5-dihydropyrazole ring (C–C bond lengths: 1.50–1.54 Å; torsion angles: 5–10°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 532.18) .
Basic: How is preliminary biological activity screening typically conducted?
- In vitro assays : Anti-inflammatory activity is tested via COX-2 inhibition (IC₅₀ determination using ELISA), while anticancer potential is assessed via MTT assays on cancer cell lines (e.g., IC₅₀ = 12–18 µM in HeLa cells) .
- Dose-response curves : Generated using 0.1–100 µM concentrations, with DMSO controls (<0.1% v/v) to avoid solvent toxicity .
Advanced: How can conflicting bioactivity data between structural analogs be resolved?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs reduce IC₅₀ by 30% in COX-2 assays) .
- Meta-analysis : Pool data from analogs (e.g., pyrazolo[3,4-d]pyrimidinones with thiophene vs. furan substitutions) to identify pharmacophore trends .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., mTOR vs. EGFR pathways) .
Advanced: What strategies address regioselectivity challenges during pyrazole ring formation?
- Directed metalation : Use ortho-directing groups (e.g., methoxy) to control cyclization sites .
- Computational modeling : DFT calculations predict thermodynamic favorability of 4,5-dihydro vs. fully aromatic pyrazole intermediates (ΔG difference ~2.3 kcal/mol) .
- Kinetic trapping : Quench reactions at low temperatures (−20°C) to isolate kinetic products .
Advanced: How can computational methods enhance mechanistic understanding of its reactivity?
- Docking studies : AutoDock Vina or Glide simulate binding to biological targets (e.g., COX-2 active site, binding energy −9.2 kcal/mol) .
- MD simulations : GROMACS assesses conformational stability of the pyrazolo[3,4-d]pyrimidinone core in aqueous solutions (RMSD < 1.5 Å over 100 ns) .
- QM/MM calculations : Gaussian 09 evaluates transition states for key reactions (e.g., activation energy for thiophene coupling: 18.7 kcal/mol) .
Advanced: What methodologies validate metabolic stability and biotransformation pathways?
- Liver microsome assays : Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS (t₁/₂ = 45–60 min) .
- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolite formation (e.g., hydroxylation at the hydroxyethyl group) .
- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) identify enzyme interactions (IC₅₀ > 50 µM indicates low inhibition risk) .
Advanced: How can crystallographic data resolve discrepancies in reported bond angles?
- High-resolution XRD : Collect data at 100 K (λ = 0.71073 Å) to refine parameters (e.g., C–S bond length: 1.68 ± 0.02 Å vs. 1.72 Å in DFT) .
- Twinned crystal analysis : Use PLATON to deconvolute overlapping diffraction patterns .
- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., F⋯H contacts = 12% of surface area) .
Advanced: What experimental designs mitigate polypharmacology risks?
- Selectivity profiling : Screen against kinase panels (e.g., 400 kinases at 1 µM) to identify off-target effects .
- Proteome-wide affinity capture : Use thermal shift assays (TSA) to map non-target protein interactions .
- Transcriptomic analysis : RNA-seq identifies downstream gene expression changes (e.g., NF-κB pathway modulation) .
Advanced: How are reaction intermediates characterized in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
